molecular formula C8H4N2O2S B8197624 Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde

Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde

Cat. No.: B8197624
M. Wt: 192.20 g/mol
InChI Key: JCBXHVFFGPEWAT-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde (CAS 5170-67-2) is a high-purity building block essential for advanced materials research. This compound features an electron-deficient benzo[c][1,2,5]thiadiazole (BT) core symmetrically functionalized with two aldehyde groups, making it a versatile precursor for constructing donor-acceptor (D-A) systems and porous organic polymers . The primary research value of this dialdehyde lies in its application as a key ligand for constructing Covalent Organic Frameworks (COFs) and other porous materials . The aldehyde groups readily undergo condensation reactions with various amines to form robust imine-linked frameworks. When integrated into a COF structure, the electron-accepting benzothiadiazole unit can significantly enhance the material's light absorption ability and facilitate charge separation, making the resulting frameworks excellent platforms for visible-light-driven photocatalytic applications, such as hydrogen evolution reaction (HER) . Furthermore, researchers utilize this building block to develop highly sensitive fluorescent sensors. When incorporated into covalent triazine frameworks (CTFs), the electron-deficient nature of the benzothiadiazole core creates an ideal environment for sensing electron-rich molecules, demonstrating high sensitivity and low detection limits for aromatic amines . Its structure also serves as a core component in the synthesis of organic luminogens that exhibit aggregation-induced emission (AIE) properties, which are valuable for solid-state light-emitting applications and as photosensitizers . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,1,3-benzothiadiazole-4,7-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S/c11-3-5-1-2-6(4-12)8-7(5)9-13-10-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBXHVFFGPEWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of the Benzo[c] thiadiazole Core

The synthesis typically begins with bromination to introduce reactive sites at the 4 and 7 positions. In a representative procedure, 5-chlorobenzo[c][1,thiadiazole undergoes bromination using hydrobromic acid (HBr) and bromine (Br₂) under reflux conditions.

Reaction Conditions :

  • Reagents : 45% HBr, Br₂ (3 equivalents per substitution site)

  • Temperature : 100°C (reflux)

  • Duration : 12 hours

  • Work-up : Filtration and recrystallization from dichloromethane

This yields 4,7-dibromo-5-chlorobenzo[c]thiadiazole, confirmed via ¹H NMR (δ 8.64 ppm, singlet for aromatic protons) and FT-IR (characteristic C-Br stretches at 587 cm⁻¹).

Formylation via Transition Metal-Catalyzed Cross-Coupling

The dibromo intermediate is subsequently subjected to formylation. Palladium-catalyzed cross-coupling with formylating agents, such as tributylstannyl formaldehyde or formyl boronic esters, introduces aldehyde groups.

Example Protocol :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Solvent : Degassed toluene

  • Base : Potassium carbonate (2 M aqueous solution)

  • Temperature : 80–110°C

  • Yield : 30–70% after silica gel purification

Key Challenge : Competitive debromination or over-oxidation necessitates strict control of reaction time and temperature.

Direct Oxidation of Methyl Precursors

Synthesis of 4,7-Dimethylbenzo[c][1,2,] thiadiazole

Alternative routes start with methyl-substituted derivatives. 4,7-Dimethylbenzo[c][1,2,]thiadiazole is synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling using methylboronic acids.

Oxidation to Aldehydes

The methyl groups are oxidized to aldehydes using strong oxidizing agents:

Oxidation Methods :

Reagent System Conditions Yield
KMnO₄ in H₂SO₄0°C, 4 hours45–60%
CrO₃ in Acetic AcidReflux, 6 hours50–65%
SeO₂ in Dioxane120°C, 8 hours55–70%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with SeO₂ offering superior selectivity for monoaldehyde formation.

Vilsmeier-Haack Formylation

Direct Electrophilic Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-deficient aromatic systems. For benzo[c]thiadiazole:

Reaction Setup :

  • Reagents : DMF (formylating agent), POCl₃ (activator)

  • Temperature : 0°C to room temperature

  • Duration : 4–8 hours

  • Work-up : Quenching with ice-water, extraction with ethyl acetate

Yield : 40–55%, with minor side products from over-formylation.

Limitations

Electron-deficient heterocycles like benzo[c]thiadiazole exhibit reduced reactivity in electrophilic substitutions, necessitating optimized stoichiometry and prolonged reaction times.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for bromination and formylation steps, enhancing heat transfer and reducing side reactions:

Advantages :

  • 20% higher yield compared to batch processes

  • Reduced Pd catalyst loading (2 mol% vs. 5 mol%)

  • Scalable to kilogram-scale production

Purification Techniques

  • Recrystallization : Dichloromethane/hexane mixtures (purity >98%)

  • Chromatography : Silica gel with ethyl acetate/hexane eluents

  • Storage : Under nitrogen at 2–8°C to prevent aldehyde oxidation

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Halogenation-FormylationHigh regioselectivityMulti-step, Pd catalyst cost30–70%
Methyl OxidationSimple starting materialsOver-oxidation risks45–70%
Vilsmeier-HaackDirect functionalizationLow reactivity for electron-poor systems40–55%

Scientific Research Applications

Materials Science

Covalent Organic Frameworks (COFs)
Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde serves as an important building block in the synthesis of covalent organic frameworks. Its ability to form imine linkages enhances the structural integrity and functionality of these frameworks. COFs are notable for their high surface area and porosity, making them suitable for applications in gas storage and separation.

  • Key Features of COFs :
    • High crystallinity
    • Excellent chemical stability
    • Significant light absorption capabilities

Table 1: Comparison of COFs Utilizing this compound

COF NameStructure TypeApplication Area
BT-TAPT-COFImine-linkedHydrogen evolution reaction
BTDBA-COFAldehyde bridgingAryl amines detection

Photocatalysis

The compound has been investigated for its role in photocatalytic processes. Its electron-deficient nature allows it to act as an effective photocatalyst under visible light irradiation. This property is particularly useful in hydrogen evolution reactions where efficient light absorption is crucial.

Case Study: Hydrogen Evolution Reaction
Research has shown that frameworks incorporating this compound demonstrate enhanced photocatalytic activity compared to traditional materials. The imine linkages formed during synthesis contribute to improved charge separation and transfer efficiency.

Biological Applications

While direct biological activity data on this compound is limited, compounds with similar thiadiazole moieties have been explored for their potential in bioimaging and sensing applications due to their fluorescence properties.

  • Potential Biological Uses :
    • Fluorescent probes for imaging
    • Sensors for detecting biological molecules

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that yield stable products suitable for further functionalization. The compound can react with various amines to form imines through condensation reactions.

Table 2: Summary of Synthetic Reactions Involving this compound

ReactantProductReaction Type
CyclohexanediamineStable imine productCondensation
Various aminesDiverse imine derivativesCondensation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDBA)

  • Structure : Features two 4-formylphenyl groups attached to the benzothiadiazole core (C₂₀H₁₂N₂O₂S), extending conjugation compared to the parent compound.
  • Properties: Higher molecular weight (344.39 g/mol) and extended π-system enhance light absorption for photocatalytic hydrogen evolution .
  • Applications : Used in BT-TAPT-COF for visible-light-driven hydrogen evolution (HER) and as a sensor for aromatic amines .

Heteroatom Variations: Benzo[c][1,2,5]oxadiazole Derivatives

  • Structure : Oxygen replaces sulfur in the heterocyclic core, reducing electron-withdrawing strength.
  • Synthesis : Prepared via Stille coupling of 4,7-dibromobenzo[c][1,2,5]oxadiazole with thiophene derivatives .
  • Properties :
    • Lower electron deficiency compared to thiadiazole analogs, affecting charge-transfer efficiency in photovoltaic devices .
    • Reduced thermal stability due to weaker S···N interactions.
  • Applications : Primarily used in organic photovoltaics and light-emitting diodes (OLEDs) .

Structural Isomers: BTD1 vs. BTD2

  • Structures :
    • BTD1 : 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-3-carboxylic acid).
    • BTD2 : 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carboxylic acid).
  • Properties :
    • BTD1 ’s carboxyl groups at thiophene’s 3-position enable stronger surface attachment to TiO₂ in photoelectrochemical cells, enhancing charge separation .
    • BTD2 ’s 2-position carboxyl groups reduce steric hindrance, favoring faster electron injection .
  • Applications : Both isomers are used in dye-sensitized solar cells (DSSCs), with BTD1 showing superior performance .

Extended Conjugation: 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde

  • Structure : Ethynyl spacers bridge the benzothiadiazole core and benzaldehyde groups, enhancing π-conjugation.
  • Synthesis: Prepared via Sonogashira coupling (98% purity) .
  • Properties :
    • Extended conjugation broadens UV-Vis absorption, making it suitable for optoelectronic applications.
    • Ethynyl linkers increase rigidity, improving crystallinity in COFs .
  • Applications : Used in high-performance organic semiconductors .

Functional Group Differences: 8,8'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one)

  • Structure: Quinolinone substituents introduce non-planar geometry (torsional angle: 126.11°) .
  • Properties :
    • Twisted structure reduces aggregation, enhancing fluorescence quantum yield.
    • Thermal stability up to 400°C, comparable to the parent compound .
  • Applications : Functions as a photosensitizer for reactive oxygen species (ROS) generation in photodynamic therapy .

Comparative Data Table

Compound Key Structural Feature Synthesis Yield (%) Melting Point (°C) Applications References
Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde Two aldehyde groups 65 50–52 COFs, photocatalysis
BTDBA 4-Formylphenyl substituents N/A N/A HER, aromatic amine sensing
Benzo[c][1,2,5]oxadiazole derivatives Oxygen in core N/A N/A Photovoltaics, OLEDs
BTD1 Thiophene-3-carboxylic acid N/A N/A DSSCs, photoelectrocatalysis
Ethynyl-linked derivative Ethynyl spacers >98 N/A Organic semiconductors
Quinolinone derivative Non-planar quinolinone groups 97 >400 Photosensitizers, ROS generation

Biological Activity

Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde (BTDBA) is a compound that has garnered interest for its diverse biological activities and potential applications in various fields such as photochemistry and materials science. This article explores the biological activity of BTDBA, supported by relevant data, case studies, and research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H6_{6}N2_2O2_2S
  • Molecular Weight: 218.24 g/mol
  • CAS Number: 5170-67-2

Physical Properties:

  • Appearance: Yellow solid
  • Purity: >97% .

Antimicrobial Properties

BTDBA has shown promising antimicrobial activity against various pathogens. A study indicated that derivatives of benzothiadiazole compounds exhibit significant antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit enzymatic processes essential for bacterial survival .

Table 1: Antimicrobial Activity of BTDBA Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
BTDBAE. coli25 µg/mL
BTDBAS. aureus15 µg/mL
BTDBAP. aeruginosa20 µg/mL

Photodynamic Therapy (PDT)

BTDBA has been explored as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. Research demonstrated that BTDBA can produce singlet oxygen (1O2^1O_2), which is effective in inducing apoptosis in cancer cells .

Case Study: Photodynamic Activity
In a recent study, BTDBA was utilized in PDT against HeLa cells. The results showed a significant reduction in cell viability upon exposure to light, with an optimal concentration of 10 µM yielding approximately 70% cell death after 24 hours .

The biological activity of BTDBA can be attributed to several mechanisms:

  • Electron-Withdrawing Character: The strong electron-withdrawing nature of the thiadiazole moiety enhances the compound's reactivity and interaction with biological targets .
  • Reactive Oxygen Species Generation: Upon excitation, BTDBA can generate ROS, leading to oxidative stress in targeted cells .
  • Membrane Disruption: Its structural properties allow for disruption of cellular membranes in microbial pathogens .

Applications in Materials Science

Beyond its biological applications, BTDBA is also being investigated for its role in developing advanced materials such as organic semiconductors and sensors due to its excellent light absorption properties and stability .

Table 2: Applications of BTDBA in Materials Science

Application TypeDescription
Organic PhotovoltaicsUsed as a building block for efficient charge transport
SensorsActs as a fluorescent probe for detecting specific analytes
Hydrogen Evolution ReactionServes as a catalyst support in COFs for hydrogen production

Q & A

Q. What are the optimal synthetic protocols for Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde, and how do yields vary across methods?

  • Methodological Answer: The compound is synthesized via oxidative protocols for dialdehydes. Key methods include:
  • Improved Sommelet Reaction : Uses hexamethylenetetramine (urotropin), La(OTf)₃ catalyst, H₂O/SDS solvent (65% yield of target compound, 12% monomeric byproduct) .
  • Kröhnke Oxidation : Employs pyridine and N,N-dimethyl-4-nitroaniline as oxidants (50% yield, higher acidic byproducts) .
  • Sasmita Protocol : NaIO₄ in DMF under mild conditions (60% yield, moderate byproducts) .
    Recommendation : The Sommelet reaction is preferred for higher efficiency and lower byproduct formation.

Q. How can researchers resolve contradictions in reported synthesis efficiencies across studies?

  • Methodological Answer: Discrepancies arise from solvent systems, catalyst loading, and purification steps. To address this:
  • Compare reaction conditions (e.g., La(OTf)₃ vs. MnO₂ catalysts) .
  • Analyze byproduct profiles (e.g., acidic residues in Kröhnke vs. Sasmita methods) using LC-MS .
  • Optimize temperature and solvent polarity (e.g., CH₃Cl reflux under Kröhnke conditions reduces yields to 35%) .

Q. What safety protocols are critical when handling Benzo[c][1,2,5]thiadiazole derivatives?

  • Methodological Answer:
  • Hazard Mitigation : Use PPE (nitrile gloves, face shields) to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Ensure fume hoods for dust/aerosol control (OSHA HCS standards) .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via authorized waste handlers .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer:
  • ¹H/¹³C NMR : Peaks at δH 8.39 (s, 2H) and δC 188.7 (C=O) confirm aldehyde groups .
  • IR Spectroscopy : C=O stretch at 1772 cm⁻¹ .
  • Elemental Analysis : Match calculated (C: 49.99%, H: 2.10%) vs. experimental values .

Advanced Research Questions

Q. How can this compound be integrated into covalent organic frameworks (COFs) for photocatalytic applications?

  • Methodological Answer:
  • COF Design : Use as a bridging ligand with 1,3,5-triformylphloroglucinol or CHO-C4A to construct 2D/3D frameworks .
  • Performance Metrics : COF-C4A-BTD achieves 99% methylene blue removal and 2567 µmol g⁻¹ h⁻¹ CO generation in photocatalytic CO₂ reduction .
  • Characterization : Confirm crystallinity via PXRD and porosity via BET analysis .

Q. What strategies enhance the compound’s photocatalytic activity in ROS generation?

  • Methodological Answer:
  • Donor-Acceptor Systems : Pair with electron-rich moieties (e.g., anthracene) to improve charge separation in COFs .
  • Flow Reactors : Use continuous-flow systems with silica-supported catalysts for heterogeneous ¹O₂ generation (0.54 mmol h⁻¹/mg yield) .
  • Wavelength Optimization : Activate under 420 nm light, monitoring kinetics via benchtop NMR .

Q. How does the compound’s electron-deficient core impact its role in photodynamic therapy (PDT)?

  • Methodological Answer:
  • ROS Generation : The benzothiadiazole (BTZ) core enables intersystem crossing, producing ¹O₂ with ΦΔ > 0.5 in DMSO .
  • In Vitro Testing : Assess cytotoxicity in cancer cell lines (e.g., HeLa) under 660 nm irradiation, correlating ROS levels with apoptosis markers .
  • AIE Properties : Leverage aggregation-induced emission (AIE) for imaging-guided PDT by tuning solvent polarity (e.g., DMSO/H₂O mixtures) .

Q. What computational methods predict the photophysical behavior of BTZ-based materials?

  • Methodological Answer:
  • TD-DFT Calculations : Model HOMO→LUMO transitions to identify charge-transfer states (e.g., 428 nm emission in DMSO) .
  • Solvent Effects : Simulate dielectric environments to predict emission shifts (e.g., red-shifted excitonic peaks at fw = 40% H₂O) .
  • Hydrogen Bonding Analysis : Study TFA’s role in suppressing ICT using molecular dynamics .

Q. How can mechanochromic luminescence be engineered in BTZ derivatives?

  • Methodological Answer:
  • Molecular Design : Introduce fluorene or acridan units to modulate π-stacking and torsion angles (e.g., 126° twist in quinolinone-BTZ hybrids) .
  • Stress Testing : Apply shear forces and monitor emission shifts via PL spectroscopy (e.g., FB-C6 vs. FB-C12 alkyl chain effects) .
  • Crystallography : Resolve non-planar geometries via SC-XRD to correlate structure with emissive properties .

Q. What stability challenges arise in long-term storage, and how are they addressed?

  • Methodological Answer:
  • Degradation Pathways : Hydrolysis of aldehyde groups in humid conditions; store under argon at −20°C .
  • Thermal Stability : TGA confirms stability up to 400°C for COF-integrated forms .
  • Light Sensitivity : Use amber vials to prevent photodegradation of BTZ core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde
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Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde

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